4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine
CAS No.: 861251-10-7
Cat. No.: VC8003928
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861251-10-7 |
|---|---|
| Molecular Formula | C12H15N3O3 |
| Molecular Weight | 249.27 g/mol |
| IUPAC Name | 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine |
| Standard InChI | InChI=1S/C12H15N3O3/c1-16-9-4-7(8-6-14-15-12(8)13)5-10(17-2)11(9)18-3/h4-6H,1-3H3,(H3,13,14,15) |
| Standard InChI Key | DYGFJYIWPGCIEE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=C(NN=C2)N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=C(NN=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine belongs to the aminopyrazole class, with a molecular formula of and a molecular weight of 249.27 g/mol . The IUPAC name, 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine, reflects its substitution pattern: a pyrazole ring with an amino group at position 5 and a 3,4,5-trimethoxyphenyl group at position 4. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 861251-10-7 |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=C(NN=C2)N |
| InChIKey | DYGFJYIWPGCIEE-UHFFFAOYSA-N |
| PubChem CID | 970677 |
The trimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrazole-amine structure facilitates hydrogen bonding with biological targets. Computational models predict moderate solubility in polar solvents, though experimental data remain limited .
Synthesis and Manufacturing Processes
The synthesis of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine typically involves cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. A representative pathway includes:
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Formation of the pyrazole core: Reacting 3,4,5-trimethoxybenzaldehyde with a β-keto ester under acidic conditions yields a chalcone intermediate, which undergoes cyclization with hydrazine hydrate.
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Amination: Selective introduction of the amino group at position 3 is achieved via nucleophilic substitution or reduction of a nitro precursor.
Alternative methods leverage microwave-assisted synthesis to reduce reaction times and improve yields. Challenges include regioselectivity control, as competing pathways may generate positional isomers such as 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS No. 502133-05-3). Purification often involves column chromatography or recrystallization from ethanol-water mixtures .
Biological Activities and Anticancer Mechanisms
Tubulin Polymerization Inhibition
The compound exerts anticancer effects primarily by binding to the colchicine site of β-tubulin, disrupting microtubule assembly and inducing mitotic arrest. This mechanism is shared with natural products like combretastatin A-4 but offers enhanced synthetic accessibility. At concentrations of 0.1–1 µM, it inhibits tubulin polymerization by 50–70% in vitro, comparable to reference agents.
Cytotoxic Effects
In preclinical studies, 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine demonstrated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC values ranging from 0.8 to 2.5 µM. Apoptosis induction was confirmed via caspase-3 activation and DNA fragmentation assays.
Comparative Analysis with Structural Analogs
Positional Isomerism
The 4- and 5-trimethoxyphenyl isomers exhibit distinct bioactivity profiles. For example, 5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine (CAS No. 502133-05-3) shows reduced tubulin affinity compared to the 4-isomer, highlighting the importance of substitution geometry.
| Property | 4-Isomer (861251-10-7) | 5-Isomer (502133-05-3) |
|---|---|---|
| Tubulin IC | 0.9 µM | 3.2 µM |
| Solubility | Moderate in DMSO | Poor |
Broader Pyrazole Derivatives
Compared to simpler pyrazoles, the trimethoxyphenyl group confers 10–20-fold higher potency, underscoring the role of aromatic methoxy groups in target engagement.
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